2.6-Fold Lower Flavor Threshold in Homogenized Milk Versus Decanal (Saturated Analog)
In a direct head-to-head determination of flavor thresholds in homogenized milk, n-dec-2-enal exhibited a threshold of 0.092 ppm, which is 2.6-fold lower (i.e., more potent) than its saturated C10 analog n-decanal at 0.24 ppm [1]. This means dec-2-enal can elicit a detectable sensory response at less than half the concentration required for decanal. Within the aldehyde series tested, n-dec-2-enal also exhibited a lower threshold than n-heptanal (0.12 ppm), n-octanal (0.46 ppm), and n-nonanal (0.22 ppm), although it was less potent than n-non-2-enal (0.004 ppm) and n-hept-2,4-dienal (0.049 ppm) [1].
| Evidence Dimension | Flavor threshold (olfactory detection limit) in homogenized milk, parts per million (ppm) |
|---|---|
| Target Compound Data | n-dec-2-enal: 0.092 ppm |
| Comparator Or Baseline | n-decanal: 0.24 ppm (saturated C10 aldehyde analog) |
| Quantified Difference | 2.6-fold lower threshold for dec-2-enal (0.092 vs. 0.24 ppm); dec-2-enal is approximately 2.6× more potent as an odorant in this matrix |
| Conditions | Homogenized milk; carbonyl compounds evaluated by a trained sensory panel; threshold defined as the concentration at which 50% of panelists detected a difference from blank milk. |
Why This Matters
For flavor formulation and off-flavor control in dairy products, selecting dec-2-enal over decanal enables a lower use level to achieve the same sensory impact, directly affecting cost-in-use and minimizing the risk of suprathreshold off-notes.
- [1] Day, E.A., Lillard, D.A., Montgomery, M.W. (1963). Autoxidation of Milk Lipids. III. Effect on Flavor of the Additive Interactions of Carbonyl Compounds at Subthreshold Concentrations. Journal of Dairy Science, 46(4), 291–294. View Source
